molecular formula C19H29NO5 B4073799 1-[3-(2,4-Dimethylphenoxy)propyl]azepane;oxalic acid

1-[3-(2,4-Dimethylphenoxy)propyl]azepane;oxalic acid

Cat. No.: B4073799
M. Wt: 351.4 g/mol
InChI Key: ZWZOFEPXQSFTDN-UHFFFAOYSA-N
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Description

1-[3-(2,4-Dimethylphenoxy)propyl]azepane;oxalic acid is a chemical compound that combines an azepane ring with a dimethylphenoxypropyl group and oxalic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2,4-Dimethylphenoxy)propyl]azepane;oxalic acid typically involves the reaction of 1-azepane with 3-(2,4-dimethylphenoxy)propyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with oxalic acid to form the final compound. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2,4-Dimethylphenoxy)propyl]azepane;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the azepane ring or the phenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azepane or phenoxy derivatives.

Scientific Research Applications

1-[3-(2,4-Dimethylphenoxy)propyl]azepane;oxalic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(2,4-Dimethylphenoxy)propyl]azepane;oxalic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(2,4-Dimethylphenoxy)propyl]piperidine
  • 1-[3-(2,4-Dimethylphenoxy)propyl]morpholine
  • 1-[3-(2,4-Dimethylphenoxy)propyl]pyrrolidine

Uniqueness

1-[3-(2,4-Dimethylphenoxy)propyl]azepane;oxalic acid is unique due to the presence of the azepane ring, which imparts specific chemical and biological properties. Compared to similar compounds with different ring structures, this compound may exhibit distinct reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-[3-(2,4-dimethylphenoxy)propyl]azepane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO.C2H2O4/c1-15-8-9-17(16(2)14-15)19-13-7-12-18-10-5-3-4-6-11-18;3-1(4)2(5)6/h8-9,14H,3-7,10-13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZOFEPXQSFTDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCN2CCCCCC2)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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